molecular formula C22H23N5O2S B251190 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Katalognummer B251190
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: FISIPUSCNXDHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit a wide range of biological activities. In

Wirkmechanismus

The mechanism of action of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cancer cell survival and proliferation. Inhibition of Hsp90 activity by 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide leads to the degradation of these client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of inflammatory diseases. The compound has also been shown to exhibit neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. Another advantage is its potential for use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
One limitation of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or to animals in vivo. Another limitation is the lack of information on the compound's toxicity and pharmacokinetics, which could limit its potential for use in humans.

Zukünftige Richtungen

There are several future directions for research on 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the development of new analogs of the compound that exhibit improved solubility and pharmacokinetics. Another area of research is the investigation of the compound's potential for use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in the treatment of other diseases beyond cancer.

Synthesemethoden

The synthesis of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been reported in the literature. The synthesis involves the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 4-bromobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with benzoyl chloride to yield the final product, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Eigenschaften

Molekularformel

C22H23N5O2S

Molekulargewicht

421.5 g/mol

IUPAC-Name

3-butoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-5-11-29-18-8-6-7-16(12-18)20(28)23-19-13-17(10-9-14(19)2)21-26-27-15(3)24-25-22(27)30-21/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28)

InChI-Schlüssel

FISIPUSCNXDHSI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Kanonische SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.